molecular formula C20H26N2O2 B2741492 2-ethoxy-N-((1-methylpiperidin-4-yl)methyl)-1-naphthamide CAS No. 953987-40-1

2-ethoxy-N-((1-methylpiperidin-4-yl)methyl)-1-naphthamide

Cat. No.: B2741492
CAS No.: 953987-40-1
M. Wt: 326.44
InChI Key: IPKSSEZQDDSDPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ethoxy-N-((1-methylpiperidin-4-yl)methyl)-1-naphthamide is a useful research compound. Its molecular formula is C20H26N2O2 and its molecular weight is 326.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sigma Receptor Ligands and Antiproliferative Activity The research into derivatives of 1-methylpiperidine, particularly focusing on methyl substitution on the piperidine ring, has revealed compounds with high affinity for the sigma(1) receptor. These compounds exhibit significant antiproliferative activity in rat C6 glioma cells, suggesting a potential for tumor research and therapy. Specifically, certain derivatives demonstrated a potent sigma(1) ligand activity, with good selectivity profiles over sigma(2) receptors and sterol isomerase sites, indicating their potential utility as tools for PET experiments and as sigma(1) antagonists for possible therapeutic applications (Berardi et al., 2005).

Fluorescence Spectral Studies Another area of application involves the interaction of fluorescent probes with Bovine Serum Albumin (BSA), using naphthalene derivatives. These studies are crucial for understanding how these compounds interact at a molecular level, providing insight into binding affinities and modes of action, which can be valuable for the design of diagnostic tools or therapeutic agents (Ghosh et al., 2016).

Serotonin Receptor Ligands Research also extends into the design and evaluation of serotonin 5-HT6 receptor ligands, where the role of the linker between the triazine moiety and an aromatic substituent was evaluated. This work contributes to the understanding of molecular interactions with the serotonin receptors, offering insights into the development of new therapeutic agents for treating neurological disorders (Łażewska et al., 2019).

Dopamine Transporter Ligands The study of piperidine analogues, including those with naphthalen-1-ylmethyl substituents, has shown high affinity for the dopamine transporter (DAT), highlighting their potential as potent and selective ligands. This research is critical for developing new treatments for disorders associated with dopamine dysregulation, such as Parkinson's disease and schizophrenia (Prisinzano et al., 2002).

Optical Probes for Alzheimer's Disease Compounds with naphthalen-2-yl(methyl)amino and ethoxy groups have been explored as optical probes for detecting β-amyloid aggregates, which are hallmark features of Alzheimer's disease. These studies offer a path toward non-invasive diagnostic techniques for early detection and monitoring of this neurodegenerative disorder (Fa et al., 2015).

Properties

IUPAC Name

2-ethoxy-N-[(1-methylpiperidin-4-yl)methyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2/c1-3-24-18-9-8-16-6-4-5-7-17(16)19(18)20(23)21-14-15-10-12-22(2)13-11-15/h4-9,15H,3,10-14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPKSSEZQDDSDPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.